molecular formula C96H178O17 B12643181 Sucrose hexamyristate CAS No. 94139-15-8

Sucrose hexamyristate

Cat. No.: B12643181
CAS No.: 94139-15-8
M. Wt: 1604.4 g/mol
InChI Key: MYJOAFQNHXQZSX-IZYOOIPKSA-N
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Description

Sucrose hexamyristate is a complex organic compound with the molecular formula C96H178O17 and a molecular weight of 1604.43 g/mol . It is a type of sugar ester, specifically a sucrose ester, where six hydroxyl groups of sucrose are esterified with myristic acid (tetradecanoic acid). This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sucrose hexamyristate typically involves the esterification of sucrose with myristic acid. This can be achieved through chemical or enzymatic methods.

    Chemical Synthesis: The chemical synthesis involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification reaction.

    Enzymatic Synthesis: Enzymatic methods use lipases as biocatalysts to achieve esterification. This method is preferred for its mild reaction conditions and higher selectivity.

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods due to their eco-friendliness and efficiency. The use of immobilized lipases on solid supports allows for continuous production processes, enhancing yield and reducing costs .

Chemical Reactions Analysis

Types of Reactions

Sucrose hexamyristate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of sucrose hexamyristate is primarily based on its surfactant properties. The compound reduces surface tension, allowing for the formation of stable emulsions. It interacts with lipid bilayers, enhancing the solubility and stability of hydrophobic compounds. The ester bonds in this compound can be hydrolyzed by esterases, releasing myristic acid and sucrose, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sucrose hexamyristate is unique due to its high degree of esterification, which imparts superior surfactant properties compared to its lower esterified counterparts. Its specific fatty acid composition (myristic acid) also provides distinct physicochemical properties, making it suitable for specialized applications in drug delivery and cosmetics .

Properties

CAS No.

94139-15-8

Molecular Formula

C96H178O17

Molecular Weight

1604.4 g/mol

IUPAC Name

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-di(tetradecanoyloxy)oxan-2-yl]oxy-3,4-di(tetradecanoyloxy)-5-(tetradecanoyloxymethyl)oxolan-2-yl]methyl tetradecanoate

InChI

InChI=1S/C96H178O17/c1-7-13-19-25-31-37-43-49-55-61-67-73-84(98)105-80-83-91(108-86(100)75-69-63-57-51-45-39-33-27-21-15-9-3)94(111-89(103)78-72-66-60-54-48-42-36-30-24-18-12-6)96(112-83,81-106-85(99)74-68-62-56-50-44-38-32-26-20-14-8-2)113-95-93(110-88(102)77-71-65-59-53-47-41-35-29-23-17-11-5)92(90(104)82(79-97)107-95)109-87(101)76-70-64-58-52-46-40-34-28-22-16-10-4/h82-83,90-95,97,104H,7-81H2,1-6H3/t82-,83-,90-,91-,92+,93-,94+,95-,96+/m1/s1

InChI Key

MYJOAFQNHXQZSX-IZYOOIPKSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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